An In-Depth Technical Guide to Amino-PEG36-alcohol: Structure, Properties, and Applications
An In-Depth Technical Guide to Amino-PEG36-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG36-alcohol, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and nanotechnology. Experimental protocols and workflow visualizations are included to facilitate its practical implementation in a laboratory setting.
Core Structure and Properties
Amino-PEG36-alcohol is a monodisperse polyethylene glycol (PEG) derivative that features a terminal primary amine group (-NH2) and a terminal hydroxyl group (-OH) connected by a 36-unit ethylene glycol chain.[1][2][3] This structure imparts unique characteristics that are highly valuable in bioconjugation and drug delivery. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, while the terminal functional groups allow for covalent attachment to a wide range of biomolecules and surfaces.[2][4]
The primary amine group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated N-hydroxysuccinimidyl (NHS) esters, and carbonyls (aldehydes and ketones) to form stable amide or imine bonds. The terminal hydroxyl group is less reactive but can be activated or derivatized for further conjugation, providing flexibility in multi-step reaction schemes.
Physicochemical and Technical Specifications
A summary of the key quantitative data for Amino-PEG36-alcohol is presented in the table below. These values are representative and may vary slightly between different suppliers.
| Property | Value | References |
| Chemical Formula | C72H147NO36 | |
| Molecular Weight | ~1602.9 g/mol | |
| CAS Number | 933789-97-0 or 2718868-96-1 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |
| Storage Conditions | -20°C, desiccated |
Key Applications
The unique properties of Amino-PEG36-alcohol make it a versatile tool in several areas of biomedical research:
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Bioconjugation: It is widely used to link therapeutic agents, imaging agents, or targeting moieties to proteins, peptides, and antibodies. The PEG spacer enhances the stability and solubility of the resulting conjugate while reducing its immunogenicity.
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Nanoparticle Functionalization: Amino-PEG36-alcohol can be used to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to improve their biocompatibility, reduce aggregation, and prolong their circulation time in vivo.
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PROTAC® Development: As a flexible linker, it is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length and composition of the PEG linker are crucial for optimizing the formation of the ternary complex and the efficiency of protein degradation.
Experimental Protocols
The following are detailed methodologies for common applications of Amino-PEG36-alcohol. These protocols are intended as a starting point and may require optimization for specific applications.
General Protocol for Antibody Conjugation
This protocol describes the conjugation of Amino-PEG36-alcohol to an antibody via its primary amine, targeting the antibody's lysine residues. This is a two-step process involving the activation of a carboxyl group on a payload molecule with an NHS ester, followed by reaction with the amine group of the PEG linker.
Materials:
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Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
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Payload molecule with a carboxylic acid group
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N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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Amino-PEG36-alcohol
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit. Adjust the antibody concentration to 2-5 mg/mL in PBS.
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Activation of Payload: a. Dissolve the carboxylated payload molecule, EDC, and NHS in anhydrous DMF or DMSO. A 1:1.5:1.5 molar ratio of payload:EDC:NHS is recommended as a starting point. b. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to Amino-PEG36-alcohol: a. Dissolve Amino-PEG36-alcohol in DMF or DMSO. b. Add the activated payload solution to the Amino-PEG36-alcohol solution. A slight molar excess of the activated payload may be used. c. Let the reaction proceed for 2-4 hours at room temperature.
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Activation of Antibody: a. In a separate reaction, activate the antibody's carboxyl groups by adding a 50-fold molar excess of EDC to the antibody solution in MES buffer (pH 6.0). b. Incubate for 15 minutes at room temperature.
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Final Conjugation: a. Add the payload-PEG-amine conjugate to the activated antibody solution. A 10- to 20-fold molar excess of the conjugate to the antibody is a common starting point. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
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Purification: Remove unconjugated payload-PEG and other small molecules from the antibody conjugate using size-exclusion chromatography or extensive dialysis against PBS.
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Characterization: Characterize the conjugate to determine the degree of labeling (DOL) and confirm its purity and functionality.
Protocol for Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the modification of citrate-stabilized AuNPs with Amino-PEG36-alcohol. This involves a ligand exchange process where the PEG linker displaces the citrate ions on the nanoparticle surface.
Materials:
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Citrate-stabilized gold nanoparticle solution
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Amino-PEG36-alcohol
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Thiol-activated PEG linker (optional, for stronger binding)
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Phosphate buffer (e.g., 10 mM, pH 7.4)
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Centrifugation system
Procedure:
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Preparation of PEG Solution: Dissolve Amino-PEG36-alcohol in phosphate buffer to a concentration of 1-5 mg/mL.
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Functionalization: a. Add the Amino-PEG36-alcohol solution to the gold nanoparticle solution. The molar ratio of PEG to AuNPs will need to be optimized, but a large excess of PEG is typically used. b. Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.
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Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing excess PEG linker. c. Resuspend the nanoparticle pellet in fresh phosphate buffer. d. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
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Characterization: Characterize the PEGylated AuNPs to confirm successful functionalization and assess their stability, size, and surface charge (zeta potential).
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins. Amino-PEG36-alcohol often serves as a flexible linker within the PROTAC molecule, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The diagram below illustrates the catalytic cycle of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Validation
The development of an effective PROTAC is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation. The following diagram outlines a typical experimental workflow for the development and validation of a PROTAC.
Caption: Experimental workflow for PROTAC development.
Conclusion
Amino-PEG36-alcohol is a highly versatile and valuable tool for researchers in the fields of drug delivery, bioconjugation, and nanotechnology. Its well-defined structure, hydrophilicity, and dual-functionality provide a robust platform for the development of novel therapeutics and diagnostics. The experimental protocols and workflows provided in this guide serve as a practical resource for the effective implementation of Amino-PEG36-alcohol in a research setting. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are essential for achieving successful and reproducible results.
